4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
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Overview
Description
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a complex organic compound that combines the structural features of 4-bromobenzaldehyde, ethoxyphenyl, and thiazolyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves a multi-step process:
Formation of 4-Bromobenzaldehyde: This can be achieved by the bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine: This intermediate can be synthesized by reacting 4-ethoxyphenyl isothiocyanate with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 4-bromobenzaldehyde with 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine in the presence of an acid catalyst to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzylamine.
Substitution: Various substituted benzaldehydes depending on the boronic acid used.
Scientific Research Applications
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group and similar reactivity.
4-Bromobenzaldehyde: Shares the bromobenzaldehyde moiety but lacks the thiazolyl hydrazone structure.
Uniqueness
4-Bromobenzaldehyde (4-(4-ethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H16BrN3OS |
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Molecular Weight |
402.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-ethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16BrN3OS/c1-2-23-16-9-5-14(6-10-16)17-12-24-18(21-17)22-20-11-13-3-7-15(19)8-4-13/h3-12H,2H2,1H3,(H,21,22)/b20-11+ |
InChI Key |
KCQSRWZTGCWXQY-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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